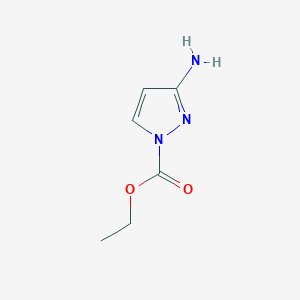

Ethyl 3-amino-1H-pyrazole-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

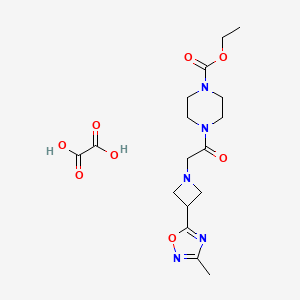

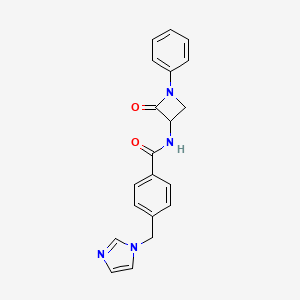

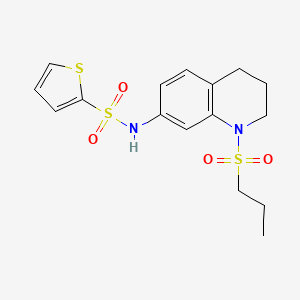

Ethyl 3-amino-1H-pyrazole-4-carboxylate is a compound with the molecular formula C6H9N3O2 . It is a mono-constituent substance of organic origin .

Synthesis Analysis

The synthesis of Ethyl 3-amino-1H-pyrazole-1-carboxylate has been described in various studies. For instance, one study describes the total synthesis of Ethyl 3-amino-1H-pyrazole-4-carboxylate and its reaction with acetic anhydride to yield acetylated products .Molecular Structure Analysis

The molecular structure of Ethyl 3-amino-1H-pyrazole-4-carboxylate consists of a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2, and three carbon © atoms .Chemical Reactions Analysis

Ethyl 3-amino-1H-pyrazole-4-carboxylate has been involved in various chemical reactions. For instance, it has been used in the synthesis of bioactive chemicals and reactions in various media . It has also been acetylated with acetic anhydride to yield acetylated products .Mechanism of Action

Target of Action

Ethyl 3-amino-1H-pyrazole-1-carboxylate is a biochemical reagent Pyrazole derivatives, which include this compound, are known to have a broad spectrum of biological activities . They are often used in the development of various pharmaceuticals .

Mode of Action

It is known that pyrazole derivatives can interact with multiple receptors . The specific interactions and resulting changes would depend on the particular biological or chemical context in which the compound is used.

Biochemical Pathways

Pyrazole derivatives are known to affect a variety of biological activities . The downstream effects would depend on the specific targets and mode of action of the compound.

Result of Action

The molecular and cellular effects of this compound would depend on its specific targets and mode of action. Given its classification as a biochemical reagent , it is likely used in a variety of contexts, each with potentially different results.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds could affect its stability and interaction with its targets . .

Advantages and Limitations for Lab Experiments

One of the main advantages of using Ethyl 3-amino-1H-pyrazole-1-carboxylate 3-amino-1H-pyrazole-1-carboxylate in lab experiments is its ability to modulate the NMDA receptor, which is involved in various neurological processes. This compound has also been shown to have relatively low toxicity, making it a promising candidate for further research. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on Ethyl 3-amino-1H-pyrazole-1-carboxylate 3-amino-1H-pyrazole-1-carboxylate. One area of research is in the development of new therapeutic agents based on this compound. Another area of research is in the further exploration of the compound's effects on the NMDA receptor and its potential applications in the treatment of neurological disorders. Additionally, further research is needed to explore the compound's potential as a cognitive enhancer and its effects on synaptic plasticity.

Synthesis Methods

The synthesis of Ethyl 3-amino-1H-pyrazole-1-carboxylate 3-amino-1H-pyrazole-1-carboxylate can be achieved using various methods. One of the most common methods involves the reaction of this compound hydrazinecarboxylate with acetylacetone, followed by the addition of hydrazine hydrate and sodium acetate. This reaction results in the formation of this compound 3-amino-1H-pyrazole-1-carboxylate as a white solid.

Scientific Research Applications

Ethyl 3-amino-1H-pyrazole-1-carboxylate has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is in the field of neuroscience, where this compound has shown potential as a modulator of the N-mthis compound-D-aspartate (NMDA) receptor. NMDA receptors are involved in various neurological processes, including learning and memory, and are also implicated in several neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

Safety and Hazards

properties

IUPAC Name |

ethyl 3-aminopyrazole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-2-11-6(10)9-4-3-5(7)8-9/h3-4H,2H2,1H3,(H2,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUXOTZVOTQCKMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1C=CC(=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-({[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2388527.png)

![Methyl 2-((3-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate](/img/structure/B2388528.png)

![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2388530.png)

![N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2388532.png)

![2-[[1-(2-Bromophenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2388537.png)